

physical and chemical properties of beta-Guaiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Guaiene*

Cat. No.: B213039

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of β -Guaiene

Introduction

β -Guaiene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$.^{[1][2]} As a member of the sesquiterpenoid class of organic compounds, it is composed of three isoprene units.^[2] Found in the essential oils of various plants, such as guaiac wood, patchouli, and Borreria verticillata, it is a significant contributor to the aroma and biological activity of these oils.^{[3][4]} β -Guaiene is utilized in the fragrance and flavoring industries for its characteristic sweet, woody, and spicy aroma.^{[3][5][6]} This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its analysis, and logical workflows for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of β -Guaiene are summarized below. These properties are crucial for its isolation, identification, and application.

General and Physicochemical Properties

Property	Value	Source
IUPAC Name	(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene	[1]
Synonyms	Guaia-1(5),7(11)-diene, Guaiene, β -Guajene	[1] [7]
CAS Number	88-84-6	[1] [2]
Molecular Formula	C ₁₅ H ₂₄	[1] [8]
Molecular Weight	204.35 g/mol	[1] [6]
Appearance	Colorless to pale yellow oily liquid; Mobile greenish-yellow liquid	[3] [6] [9]
Odor	Sweet, woody, dry, spicy, powdery, balsamic	[5] [6]

Experimental Physical Properties

Property	Value	Conditions	Source
Boiling Point	123-124 °C	@ 9.00 mm Hg	[5]
137-139 °C	@ 15.5 mm Hg	[2]	
277.9 °C	(Estimated)	[6] [9]	
Density	0.912 - 0.918 g/cm ³	@ 25.00 °C	[1] [5]
Refractive Index	1.503 - 1.509	@ 20.00 °C	[1] [5]
Optical Rotation	$[\alpha]_{D}^{20}$ -18° to -30°	[5]	
Solubility	Insoluble in water and propylene glycol; Soluble in ethanol and oils.	[1] [5]	
Flash Point	110.00 °C	(TCC)	[5]
Vapor Pressure	0.006 mmHg	@ 25.00 °C (est)	[5]

Computed and Spectroscopic Data

Property	Value	Source
logP (Octanol/Water)	4.1 - 6.333 (Computed/Estimated)	[1] [5] [10]
Mass Spectrometry (GC-MS)	Major m/z peaks: 161, 105, 204	[1]
Kovats Retention Index	Standard non-polar: ~1462 - 1533	[1] [11]
Standard polar: ~1648 - 1720	[1] [12]	

Experimental Protocols

Detailed methodologies are essential for the reliable extraction, isolation, and characterization of β -Guaiene.

Extraction and Isolation from Plant Material

β -Guaiene is typically isolated from essential oils. A standard laboratory procedure for obtaining β -Guaiene from a plant source like patchouli leaves is as follows:

- **Material Preparation:** Air-dry the plant material (e.g., leaves) at room temperature for several days to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for extraction.
- **Hydrodistillation:** Place the powdered material in a round-bottom flask with distilled water. Heat the flask to boiling. The steam and volatile oils are condensed in a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected. The process is typically run for 3-6 hours.
- **Solvent Extraction (Alternative):** Macerate the powdered material in a non-polar solvent like hexane or ethanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Fractionation (Optional):** To increase the purity of β -Guaiene, the crude essential oil or extract can be fractionated using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).
- **Storage:** The collected essential oil or isolated fraction should be stored in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerator temperatures to prevent oxidation and degradation.^[6]

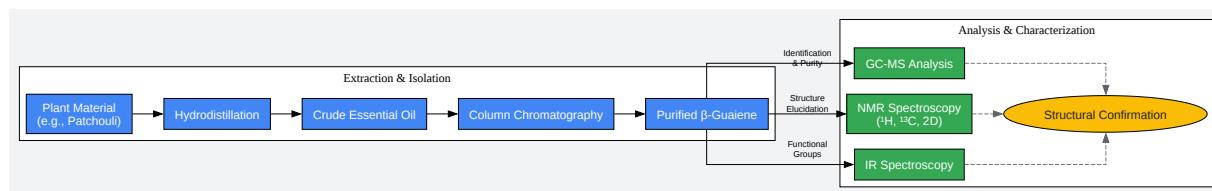
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for identifying and quantifying β -Guaiene in a volatile mixture.

- **Sample Preparation:** Dilute the essential oil or extract (e.g., 1 μ L in 1 mL of hexane) to a suitable concentration for GC-MS analysis.
- **Instrumentation:**

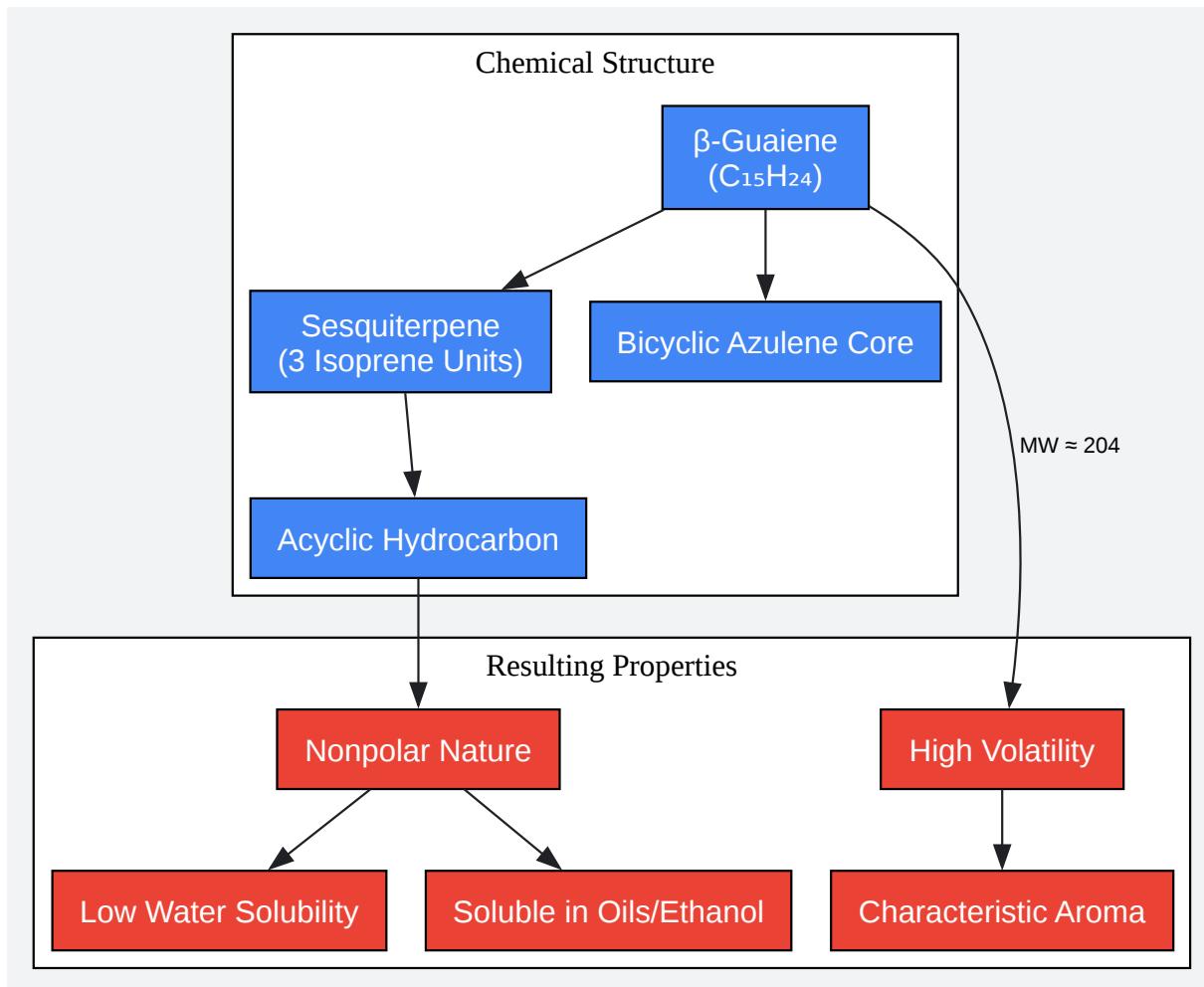
- Gas Chromatograph: Equipped with a capillary column, typically a non-polar phase like DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μ m film thickness).
[\[11\]](#)
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV.
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp up at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 240 °C) and hold.[\[11\]](#)
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 500.
- Identification: The identification of β -Guaiene is achieved by comparing its mass spectrum and Kovats Retention Index (RI) with those from reference libraries (e.g., NIST, Wiley) and literature data.[\[1\]](#)[\[13\]](#) The mass spectrum of β -Guaiene is characterized by prominent peaks at m/z 161, 105, and the molecular ion peak at 204.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is used to confirm the chemical structure of isolated β -Guaiene.

- Sample Preparation: Dissolve a purified sample of β -Guaiene (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl_3).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:

- ^1H NMR: Provides information on the number of different types of protons and their neighboring environments.
- ^{13}C NMR & DEPT: Identifies the number of unique carbon atoms and distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.
- 2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the carbon skeleton and finalize the structural assignment.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the spectra are compared with published data for β -Guaiene to confirm its identity.


Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the study of β -Guaiene.

[Click to download full resolution via product page](#)

Caption: Workflow for isolation and characterization of β -Guaiene.

[Click to download full resolution via product page](#)

Caption: Relationship between β -Guaiene's structure and its properties.

Chemical Reactivity and Biological Activity

As a sesquiterpene with two double bonds, β -Guaiene's reactivity is centered on these functional groups. It is susceptible to:

- Oxidation: Exposure to air and light can lead to oxidation, forming various oxygenated derivatives. This process can alter its aromatic profile and is a reason for storing it under inert gas.

- Isomerization: Under acidic conditions or upon heating, the double bonds can migrate, leading to the formation of isomers like α -Guaiene or δ -Guaiene.

β -Guaiene has been investigated for several biological activities. It is reported to exhibit antimicrobial and antiparasitic properties.^[7] Furthermore, as a major component of certain essential oils, it contributes to their overall bioactivity, including potential antioxidant effects.^[4] However, detailed studies on its specific mechanisms of action and signaling pathways are still emerging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound beta-Guaiene (FDB017386) - FooDB [foodb.ca]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. guaiene, 88-84-6 [thegoodscentscompany.com]
- 6. GUAIENE | 88-84-6 [chemicalbook.com]
- 7. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]
- 8. β -Guaiene [webbook.nist.gov]
- 9. chemicalbull.com [chemicalbull.com]
- 10. «beta»-Guaiene (CAS 88-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. β -Guaiene [webbook.nist.gov]
- 12. cis-beta-Guaiene | C15H24 | CID 15560253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. β -Guaiene [webbook.nist.gov]
- To cite this document: BenchChem. [physical and chemical properties of beta-Guaiene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b213039#physical-and-chemical-properties-of-beta-guaiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com